4-Bromo-3-nitrophenylboronic acid, pinacol ester
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Overview
Description
4-Bromo-3-nitrophenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and nitro groups, and the boronic acid is esterified with pinacol. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Mechanism of Action
Target of Action
4-Bromo-3-nitrophenylboronic acid, pinacol ester, also known as 2-(4-bromo-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The protodeboronation of pinacol boronic esters can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Result of Action
The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are examples of the molecular and cellular effects of the compound’s action.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitrophenylboronic acid, pinacol ester typically involves the reaction of 4-bromo-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, with bases like potassium carbonate in a solvent such as toluene or ethanol.
Protodeboronation: Often employs acids like hydrochloric acid or bases like sodium hydroxide under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are essential in pharmaceuticals and materials science.
Protodeboronation: Results in the formation of the corresponding aryl compound without the boronic ester group.
Scientific Research Applications
4-Bromo-3-nitrophenylboronic acid, pinacol ester has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-3-nitrophenylboronic acid, pinacol ester is unique due to the presence of both bromine and nitro substituents on the phenyl ring. This combination enhances its reactivity and allows for selective functionalization in complex organic synthesis .
Properties
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNRKXYDPBXOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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